molecular formula C20H21ClN2O2 B3446951 4-chloro-N'-(4-phenylcyclohexanecarbonyl)benzohydrazide

4-chloro-N'-(4-phenylcyclohexanecarbonyl)benzohydrazide

Cat. No.: B3446951
M. Wt: 356.8 g/mol
InChI Key: BKSYOVUEHXNAPM-UHFFFAOYSA-N
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Description

4-chloro-N’-(4-phenylcyclohexanecarbonyl)benzohydrazide is a chemical compound belonging to the class of hydrazides Hydrazides are known for their wide range of applications in various fields, including medicinal chemistry, coordination chemistry, and material science

Properties

IUPAC Name

4-chloro-N'-(4-phenylcyclohexanecarbonyl)benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN2O2/c21-18-12-10-17(11-13-18)20(25)23-22-19(24)16-8-6-15(7-9-16)14-4-2-1-3-5-14/h1-5,10-13,15-16H,6-9H2,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKSYOVUEHXNAPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C2=CC=CC=C2)C(=O)NNC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N’-(4-phenylcyclohexanecarbonyl)benzohydrazide typically involves the reaction of 4-chlorobenzohydrazide with 4-phenylcyclohexanecarbonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N’-(4-phenylcyclohexanecarbonyl)benzohydrazide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the benzene ring can be substituted by other nucleophiles.

    Condensation Reactions: The hydrazide group can react with aldehydes or ketones to form hydrazones.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Condensation: Aldehydes or ketones in the presence of an acid catalyst.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

Major Products

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Condensation: Hydrazones with different substituents on the carbonyl compound.

    Reduction: Corresponding alcohols from the reduction of the carbonyl group.

Mechanism of Action

The mechanism of action of 4-chloro-N’-(4-phenylcyclohexanecarbonyl)benzohydrazide largely depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with cellular targets to exert its effects. The hydrazide group can form strong hydrogen bonds with biological molecules, potentially disrupting their normal function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-N’-(4-phenylcyclohexanecarbonyl)benzohydrazide is unique due to the presence of the phenylcyclohexane moiety, which imparts distinct steric and electronic properties. This structural feature can influence the compound’s reactivity and interaction with other molecules, making it a valuable compound for various applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-chloro-N'-(4-phenylcyclohexanecarbonyl)benzohydrazide
Reactant of Route 2
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4-chloro-N'-(4-phenylcyclohexanecarbonyl)benzohydrazide

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